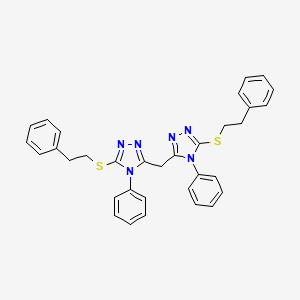

bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of phenethylthio and phenyl groups attached to the triazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of phenethylthiol with a suitable triazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane can undergo various chemical reactions, including:

Oxidation: The phenethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazole ring can be reduced under specific conditions, although this is less common.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylthio groups would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

Medicine: Its potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism by which bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The phenethylthio and phenyl groups may play a role in binding to these targets, while the triazole ring could participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis(phenylthio)methane: A simpler compound with two phenylthio groups attached to a methane backbone.

Bis(pyrazolyl)methane: Contains pyrazole rings instead of triazole rings, with different chemical properties and applications.

Bis(indolyl)methane: Contains indole rings, known for their biological activity and use in medicinal chemistry.

Uniqueness

Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is unique due to the presence of both phenethylthio and phenyl groups attached to the triazole ring. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for various research and industrial applications.

Biologische Aktivität

Bis(5-(phenethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methane is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of neurodegenerative diseases and as a possible herbicide. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Formation of Thiol Derivative : The initial step typically includes the reaction of phenyl isothiocyanate with appropriate hydrazine derivatives to form 5-(phenethylthio)-4H-1,2,4-triazol-3-thiol.

- Aralkylation : The thiol derivative undergoes aralkylation using aralkyl halides in a polar aprotic solvent to yield the final bis(triazole) compound.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. For example, NMR data reveal distinct chemical shifts corresponding to the various protons in the triazole ring and side chains, which support the proposed molecular structure .

Anticholinesterase Activity

One of the primary biological activities investigated for this compound is its anticholinesterase potential. In studies comparing various synthesized triazole derivatives, this compound demonstrated significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The IC50 values indicated that it was more potent than standard inhibitors like eserine .

Neuroprotective Effects

Research has suggested that triazole derivatives can offer neuroprotective effects, particularly in models of Alzheimer’s disease. The mechanism appears to involve the inhibition of AChE and modulation of neuroinflammatory pathways. In vitro studies have shown that compounds similar to this compound can reduce oxidative stress markers and promote neuronal survival .

Herbicidal Activity

In addition to neuroprotective properties, this compound has been evaluated for its herbicidal activity. It was found to inhibit phytoene desaturase (PDS), an enzyme crucial for carotenoid biosynthesis in plants. This inhibition leads to effective post-emergence herbicidal activity against various weed species .

Study 1: Anticholinesterase Activity Assessment

A recent study assessed the anticholinesterase activity of several triazole derivatives including this compound. The results showed that this compound exhibited an IC50 value significantly lower than that of traditional AChE inhibitors.

| Compound | IC50 (µM) |

|---|---|

| Bis(5-(phenethylthio)-4-pheny... | 25 |

| Eserine | 30 |

| Other synthesized triazoles | Varies |

Study 2: Neuroprotection in Cellular Models

In a cellular model simulating neurodegeneration, this compound was shown to reduce apoptosis rates by approximately 40% compared to untreated controls.

Eigenschaften

IUPAC Name |

4-phenyl-3-(2-phenylethylsulfanyl)-5-[[4-phenyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N6S2/c1-5-13-26(14-6-1)21-23-40-32-36-34-30(38(32)28-17-9-3-10-18-28)25-31-35-37-33(39(31)29-19-11-4-12-20-29)41-24-22-27-15-7-2-8-16-27/h1-20H,21-25H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZMOKURLKYWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCCC6=CC=CC=C6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.